molecular formula C7H17BrN2O3S B1372292 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide CAS No. 1214232-46-8

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide

Cat. No.: B1372292
CAS No.: 1214232-46-8
M. Wt: 289.19 g/mol
InChI Key: PPXYIGUXJYWJAX-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C₇H₁₇BrN₂O₃S and a molecular weight of 289.19 g/mol . This compound is typically available in powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the compound’s high purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide
  • 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrochloride

Uniqueness

2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its hydrochloride counterpart .

Properties

IUPAC Name

2-amino-N,N-dimethyl-4-methylsulfonylbutanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S.BrH/c1-9(2)7(10)6(8)4-5-13(3,11)12;/h6H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXYIGUXJYWJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCS(=O)(=O)C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214232-46-8
Record name 2-amino-4-methanesulfonyl-N,N-dimethylbutanamide hydrobromide
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